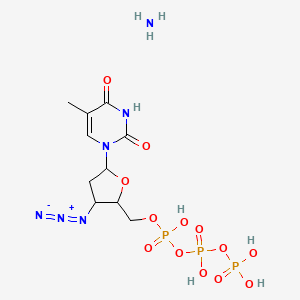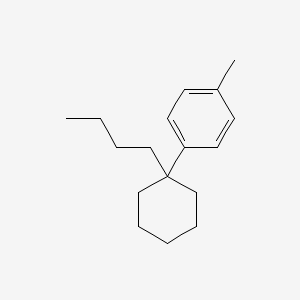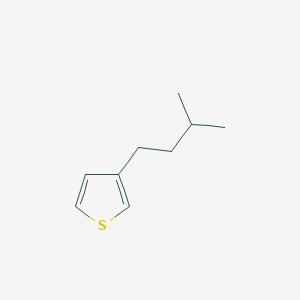
3-(3-Methylbutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbutyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)thiophene can be achieved through several methods. One common approach involves the alkylation of thiophene with 3-methylbutyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide .
Industrial Production Methods: Industrial production of thiophene derivatives often utilizes catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce various substituents onto the thiophene ring. These methods offer high yields and regioselectivity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methylbutyl)thiophene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated thiophenes, nitrothiophenes.
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Aplicaciones Científicas De Investigación
3-(3-Methylbutyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbutyl)thiophene depends on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to their observed biological effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound, which lacks the 3-methylbutyl substituent.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.
3-Hexylthiophene: A derivative with a hexyl group at the 3 position.
Uniqueness: 3-(3-Methylbutyl)thiophene is unique due to the presence of the 3-methylbutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substituent can also affect the compound’s electronic properties, making it distinct from other thiophene derivatives .
Propiedades
Número CAS |
110851-69-9 |
|---|---|
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
3-(3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-8(2)3-4-9-5-6-10-7-9/h5-8H,3-4H2,1-2H3 |
Clave InChI |
GFYZZTFYIPJJRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


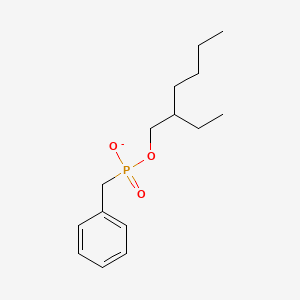
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
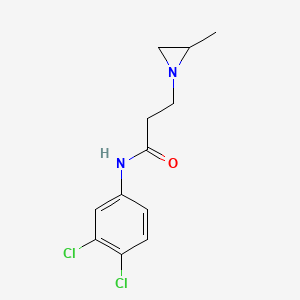

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

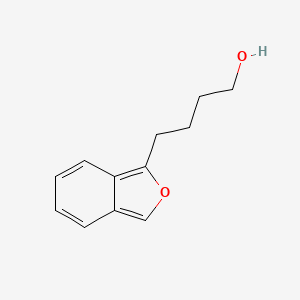
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

